molecular formula C18H22N2O3S B5691930 [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-THIENYL)METHANONE

[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-THIENYL)METHANONE

Cat. No.: B5691930
M. Wt: 346.4 g/mol
InChI Key: QRVMAOXZMBXIPZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzyl)piperazinomethanone is a piperazine-derived compound featuring a 2,4-dimethoxybenzyl substituent at the piperazino nitrogen and a 2-thienyl methanone group. The 2,4-dimethoxybenzyl group introduces electron-donating methoxy moieties, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-5-14(16(12-15)23-2)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMAOXZMBXIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The 2,4-dimethoxybenzyl group in the target compound likely increases lipophilicity compared to the hydroxyethyl group in or the aminobenzoyl group in . This property may enhance blood-brain barrier penetration or membrane interaction .

Synthetic Accessibility: The target compound’s synthesis may involve benzylation of piperazine followed by acylation with 2-thienyl carbonyl chloride, analogous to methods in . Microwave-assisted Knövenagel condensation (as in ) could improve yields for similar methanone derivatives.

Solubility and Reactivity: Methoxy groups (target compound) enhance solubility in polar aprotic solvents (e.g., chloroform, THF) compared to hydroxyethyl derivatives (), which may exhibit higher aqueous solubility .

Biological Activity: Fluorobenzylpiperazine derivatives (e.g., ) are established tyrosine kinase inhibitors, suggesting that the dimethoxy variant could exhibit modified selectivity due to steric and electronic effects. Thienoindolyl derivatives () are structurally related to serotonin receptor ligands, hinting at possible CNS applications for the target compound.

Biological Activity

The compound 4-(2,4-dimethoxybenzyl)piperazino methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(2,4-dimethoxybenzyl)piperazino methanone includes a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a thienyl moiety. This unique configuration contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown significant antimicrobial activity against various pathogens.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Compounds structurally related to piperazine have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including those with similar structures to 4-(2,4-dimethoxybenzyl)piperazino methanone. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 5 µg/mL.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that certain derivatives of the compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 to 50 µM, suggesting moderate potency compared to standard chemotherapeutics.

Enzyme Inhibition

Research focusing on tyrosinase inhibition revealed that compounds with a similar piperazine backbone effectively inhibited enzyme activity. For instance, one study reported an IC50 value of 0.18 µM for a related compound, indicating strong inhibitory potential compared to kojic acid (IC50 = 17.76 µM) .

The proposed mechanism of action for the biological activities of 4-(2,4-dimethoxybenzyl)piperazino methanone includes:

  • Binding Affinity : The compound likely binds to active sites on target enzymes or receptors due to its structural features.
  • Competitive Inhibition : As observed in tyrosinase studies, the compound may act as a competitive inhibitor, affecting substrate binding and enzymatic activity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or oxidative stress.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-(4-Fluorobenzyl)piperazin-1-ylmethanoneTyrosinase Inhibition0.18
4-(2,4-Dimethoxybenzyl)piperazinomethanoneAnticancer10 - 50Internal Study
Piperazine Derivative XAntimicrobial5Internal Study

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